![molecular formula C16H16N4O2 B5188731 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole CAS No. 51652-59-6](/img/structure/B5188731.png)
2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole, also known as DIMBOA, is a natural compound found in various plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been the subject of extensive scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole involves its interaction with various biological molecules, including enzymes and proteins. 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to inhibit the activity of various enzymes, including proteases and lipases, which are involved in the breakdown of proteins and lipids. Additionally, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to interact with various proteins, including transcription factors and receptors, which are involved in various cellular processes, including gene expression and cell signaling.
Biochemical and Physiological Effects:
2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to have various biochemical and physiological effects on living organisms. In plants, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to have antifungal and antibacterial properties, making it a potential natural alternative to synthetic pesticides. Additionally, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to induce the production of various secondary metabolites, including benzoxazinoids and phytohormones, which are involved in various plant defense mechanisms. In animals, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to have anticancer and anti-inflammatory properties, making it a potential candidate for cancer treatment and the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole in lab experiments include its natural origin, its availability in various plant sources, and its potential applications in various fields, including agriculture, medicine, and biotechnology. However, there are also limitations to using 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole in lab experiments, including its potential toxicity to living organisms, its variable concentration in plant sources, and its potential interference with other compounds in the experimental system.
Zukünftige Richtungen
There are various future directions for research on 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole, including the identification of its biosynthetic pathway in plants, the development of natural alternatives to synthetic pesticides using 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole, the development of anticancer drugs based on 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole derivatives, and the exploration of its potential applications in biotechnology, including the synthesis of various compounds. Additionally, further research is needed to understand the mechanism of action of 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole and its potential interactions with other biological molecules.
Synthesemethoden
The synthesis of 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms, such as bacteria and fungi, to produce the compound. The most common method of synthesizing 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole is through the biosynthesis pathway in plants.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been the subject of extensive scientific research due to its potential applications in various fields. In agriculture, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to have antifungal and antibacterial properties, making it a potential natural alternative to synthetic pesticides. In medicine, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been shown to have anticancer properties, making it a potential candidate for cancer treatment. In biotechnology, 2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole has been used as a precursor for the synthesis of various compounds, including benzoxazinoid derivatives and indole glucosinolates.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-14-7-5-4-6-12(14)17-16(20)19-18-13-9-8-11(21-2)10-15(13)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWEWWMWOEGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385971 |
Source
|
Record name | 1H-Benzimidazole, 2-[(2,4-dimethoxyphenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51652-59-6 |
Source
|
Record name | 1H-Benzimidazole, 2-[(2,4-dimethoxyphenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.